molecular formula C12H23NO B8613272 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-ol CAS No. 52185-72-5

2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-ol

Cat. No. B8613272
M. Wt: 197.32 g/mol
InChI Key: WIXBXJIVPHLUHV-UHFFFAOYSA-N
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Patent
US04014887

Procedure details

A mixture of 78.5 parts of 2,2,6,6-tetramethylpiperidine-4-ol and 30.25 parts of allyl bromide in 250 parts of ethyl alcohol was heated under reflux conditions for 48 hours. The cooled reaction mixture was filtered to remove 2,2,6,6-tetramethylpiperidin-4-ol hydrobromide formed during the reaction and the ethyl alcohol solvent was removed by distillation under reduced pressure. The residue was triturated with cold petroleum ether (b.p. 40°-60°C) to remove a small amount of unreacted 2,2,6,6-tetramethylpiperidin-4-ol. Crystallisation of the residue from 40°-60°C petroleum ether gave 1-allyl-2,2,6,6-tetramethylpiperidin-4-ol having a melting point of 84°-5°C and the following elemental analysis by weight.
[Compound]
Name
78.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH2:12](Br)[CH:13]=[CH2:14]>C(O)C>[CH2:14]([N:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]1([CH3:11])[CH3:1])[CH:13]=[CH2:12]

Inputs

Step One
Name
78.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CC(C1)O)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under reflux conditions for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove 2,2,6,6-tetramethylpiperidin-4-ol hydrobromide
CUSTOM
Type
CUSTOM
Details
formed during the reaction
CUSTOM
Type
CUSTOM
Details
the ethyl alcohol solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cold petroleum ether (b.p. 40°-60°C)
CUSTOM
Type
CUSTOM
Details
to remove a small amount of unreacted 2,2,6,6-tetramethylpiperidin-4-ol
CUSTOM
Type
CUSTOM
Details
Crystallisation of the residue from 40°-60°C petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(CC(CC1(C)C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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